Product packaging for Lamellarin D(Cat. No.:CAS No. 97614-65-8)

Lamellarin D

Cat. No.: B1674345
CAS No.: 97614-65-8
M. Wt: 499.5 g/mol
InChI Key: ATHLLZUXVPNPAW-UHFFFAOYSA-N
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Description

Historical Context and Initial Isolation from Marine Organisms

The first lamellarins, including Lamellarin D, were initially isolated in 1985 from the marine prosobranch mollusk Lamellaria sp., found in the waters of Palau. nii.ac.jpnih.govresearchgate.netwikipedia.orgmdpi.comnih.gov This discovery was reported by Faulkner, Clardy, and coworkers. nii.ac.jpnih.govresearchgate.netmdpi.comnih.gov Subsequently, over 70 lamellarins and structurally related compounds have been isolated from a variety of marine organisms, such as sponges, ascidians (tunicates), and mollusks, collected from diverse geographic regions. nii.ac.jpnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Lamellarin C was also isolated from the prosobranch mollusc Coriocella hibyae. nih.gov Lamellarins E–H were identified in 1988 from the marine ascidian Didemnum chartaceum. nih.govmdpi.com

Classification and Structural Diversification within the Lamellarin Family

The lamellarin alkaloids are broadly classified based on the structure of their central pyrrole (B145914) ring and its fusion with adjacent aromatic systems. nii.ac.jpnih.govwikiwand.commdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.net The family is generally divided into two main groups: Type I, which contains a fused pyrrole ring, and Type II, which features a non-fused pyrrole ring. nih.govmdpi.com Some classifications also include a Type III group. nii.ac.jpbeilstein-archives.orgdoi.org

Here is a simplified representation of the classification:

Lamellarin TypePyrrole Ring StructureFusionExamples
Type IPart of a fused systemFused pentacyclic frameworkLamellarins A, B, C, D, G, H, J, W
Type IINon-fusedSimple 3,4-diaryl substituted pyrrole coreLamellarins O, P, Q, R
Type IIINon-fused pyrrolic structuresRelatively simple, non-fusedLamellarins O–R

Type I Lamellarins: Fused Pentacyclic Systems

Type I lamellarins are characterized by a fused pentacyclic framework incorporating the pyrrole ring. nii.ac.jpwikiwand.comnih.govmdpi.comnih.govresearchgate.netbeilstein-archives.orgdoi.orgnih.govrsc.orgwits.ac.zamdpi.com These compounds typically possess a 14-phenyl-6H- Current time information in Abu Dhabi, AE.benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one system. nii.ac.jpresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com Type I lamellarins can be further subdivided based on the saturation of the piperidine (B6355638) ring (ring D). nih.govmdpi.comnih.govmdpi.comnih.gov Type Ia lamellarins have a saturated piperidine ring (e.g., Lamellarins A, C, G, J), while Type Ib lamellarins, including this compound, have an unsaturated piperidine ring (e.g., Lamellarins B, W, D, H). nih.govmdpi.comnih.gov

Type II Lamellarins: 3,4-Diaryl Substituted Pyrrole Cores

Type II lamellarins are structurally simpler compared to Type I compounds. nii.ac.jpwikiwand.comnih.govmdpi.commdpi.comresearchgate.netnih.govrsc.org They feature a non-fused pyrrole ring with 3,4-diaryl substitution, often as a 3,4-diarylpyrrole-2-carboxylate ring system. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orgresearchgate.net Examples include Lamellarins Q and R. nih.govmdpi.com

Type III Lamellarins: Non-Fused Pyrrolic Structures

Some classifications describe Type III lamellarins as having simple non-fused pyrrolic structures. nii.ac.jpwikiwand.combeilstein-archives.orgdoi.org Lamellarins O-R have been described as Type III, possessing non-fused pyrrolic structures. nii.ac.jp These compounds have a relatively simple non-fused 3,4-diarylated pyrrole core with varying oxygenation patterns on the aryl rings. beilstein-archives.orgdoi.org

Significance of this compound as a Lead Compound in Marine Natural Product Research

This compound holds significant importance as a lead compound in marine natural product research due to its potent and diverse biological activities. researchgate.netwikipedia.orgmdpi.comresearchgate.netresearchgate.netCurrent time information in Abu Dhabi, AE.nih.govacs.org It is well-known for its strong cytotoxic activity against various tumor cell lines, including multidrug-resistant (MDR) cancer cell lines. nii.ac.jpwikiwand.comresearchgate.netmdpi.comnih.govacs.org this compound has been characterized as a potent inhibitor of nuclear topoisomerase I, an enzyme crucial for DNA replication. wikiwand.comresearchgate.netresearchgate.netmdpi.comnih.govacs.orgsemanticscholar.org Inhibition of topoisomerase I by this compound can lead to DNA strand breaks, cell cycle arrest, and apoptosis in cancer cells. nih.govsemanticscholar.org Furthermore, this compound is capable of directly interfering with mitochondria, triggering cancer cell death through a mitochondrial targeting pathway. researchgate.netnih.gov This dual mechanism of action, targeting both nuclear topoisomerase I and mitochondria, contributes to its potent antitumor effects. researchgate.netnih.gov The intriguing biological properties and the difficulty in obtaining large quantities from natural sources have made this compound and related alkaloids attractive targets for synthetic chemists, driving significant research into their synthesis. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H21NO8 B1674345 Lamellarin D CAS No. 97614-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97614-65-8

Molecular Formula

C28H21NO8

Molecular Weight

499.5 g/mol

IUPAC Name

7,17-dihydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C28H21NO8/c1-34-21-9-14(4-5-17(21)30)24-25-16-11-23(36-3)19(32)12-20(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3

InChI Key

ATHLLZUXVPNPAW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lamellarin D

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Lamellarin D

Natural Sources and Ecological Relevance

Lamellarin D was first isolated in 1985 from the marine prosobranch mollusk Lamellaria sp., collected in the waters of Palau nih.govmdpi.commedkoo.com. Since this initial discovery, lamellarins, including this compound, have been found in a variety of other marine organisms, particularly ascidians (tunicates) and sponges, collected from diverse geographical locations nih.govmdpi.comresearchgate.netacs.orgnih.govmdpi.com.

Notable sources of lamellarins include:

Marine prosobranch mollusk Lamellaria sp. nih.govmdpi.commedkoo.com

Marine ascidian Didemnum chartaceum from the Indian Ocean nih.govmdpi.com

Marine ascidian Didemnum sp. from the Australian Great Barrier Reef and off the North Queensland coast nih.govmdpi.comresearchgate.net

Indian ascidian Didemnum obscurum mdpi.com

Australian marine sponge Dendrilla cactos nih.gov

The re-isolation of lamellarins A-D from Didemnum sp., compounds previously found in Lamellaria sp., supports the hypothesis that mollusks may obtain these compounds from ascidians through their diet researchgate.netresearchgate.net. This suggests an ecological relationship where the mollusks sequester the lamellarins from their food sources. The widespread occurrence of lamellarins in diverse marine invertebrates and varying locations hints at a potential microbial involvement in their biosynthesis nih.govmdpi.com.

Natural Sources of this compound

Organism TypeSpeciesLocation
Marine Prosobranch MolluskLamellaria sp.Palau nih.govmdpi.commedkoo.com
Marine Ascidian (Tunicate)Didemnum chartaceumIndian Ocean nih.govmdpi.com
Marine Ascidian (Tunicate)Didemnum sp.Australia (Great Barrier Reef, North Queensland) nih.govmdpi.comresearchgate.net
Marine Ascidian (Tunicate)Didemnum obscurumIndia mdpi.com
Marine SpongeDendrilla cactosAustralia (Bass Strait, New South Wales) nih.gov

The ecological relevance of lamellarins for the producing organisms is not explicitly detailed in the provided texts regarding this compound's biosynthesis or sources. However, the presence of these bioactive compounds in marine invertebrates suggests potential roles in defense mechanisms against predators or microbial infections, or in mediating symbiotic relationships.

Hypothetical Biogenetic Pathways of this compound

While the precise in vivo biosynthetic pathway of this compound has not been fully elucidated, proposed biogenetic routes suggest that lamellarins are derived from tyrosine or 4-hydroxyphenyl pyruvic acid, which are involved in the formation of amino acids and various secondary metabolites in nature rsc.orgresearchgate.net.

A proposed biogenetic pathway suggests that lamellarins are constructed from the transamination of 4-hydroxyphenyl pyruvic acid, potentially leading to the amino acid tyrosine. This could serve as a precursor to the Type II lamellarin core, which is then hypothesized to be the biogenetic precursor to the Type I core, including this compound rsc.orgresearchgate.net.

Synthetic strategies aiming to mimic the proposed biogenesis have been explored. One bioinspired approach utilizes masked α-keto acids, such as those derived from pyruvic acid, as key intermediates for constructing the lamellarin core rsc.orgresearchgate.netrsc.org. This strategy involves steps like enolate functionalization and annulation to form the pyrrole (B145914) core, followed by further cyclizations and modifications to yield the fused pentacyclic system characteristic of Type I lamellarins like this compound rsc.orgresearchgate.net.

Another perspective on lamellarin synthesis, potentially reflecting biogenetic logic, involves the construction of the core structure from smaller aromatic or heterocyclic precursors. Synthetic routes often employ pyrrole derivatives, isoquinoline (B145761) derivatives, or coumarin (B35378) derivatives as starting materials, which are then coupled and cyclized through various reactions, including metal-catalyzed cross-coupling and cycloaddition reactions, to assemble the complex lamellarin skeleton mdpi.comnih.govresearchgate.net.

Attempts to mimic key bond-forming events in the proposed biogenesis, such as oxidative cyclization reactions of pyrrole-tethered aromatic precursors, have been investigated in synthetic studies. These efforts aim to shed light on how the intricate fused ring system of lamellarins might be formed in nature researchgate.net.

Proposed Biogenetic Link

Precursors: Tyrosine or 4-hydroxyphenyl pyruvic acid rsc.orgresearchgate.net

Intermediate: Hypothetical Type II lamellarin core rsc.orgresearchgate.net

Final Structure: Type I lamellarin core (e.g., this compound) rsc.orgresearchgate.net

The diversity of organisms producing lamellarins, coupled with the structural complexity, supports the ongoing investigation into their biosynthesis, potentially involving enzymatic pathways within the host organisms or associated microbes nih.govmdpi.com.

Advanced Synthetic Strategies for Lamellarin D and Its Analogues

Total Synthesis Approaches to the Lamellarin D Core

Synthetic efforts towards the this compound core have largely focused on building the central pyrrole (B145914) ring and then attaching the peripheral aromatic systems and closing the fused ring systems. researchgate.net Several distinct strategies have been successfully employed to achieve this, showcasing the versatility of modern organic synthesis. mdpi.comnih.govfishersci.atwikipedia.orgwikiwand.comfishersci.cacenmed.comamericanelements.comthegoodscentscompany.comfishersci.comwikipedia.org

Many synthetic routes commence with the construction or functionalization of a pyrrole ring, which serves as a central scaffold for building the remainder of the this compound structure. mdpi.comcenmed.comamericanelements.comthegoodscentscompany.comwikipedia.org These strategies often involve sequential coupling and cyclization reactions to form the fused isoquinoline (B145761) and coumarin (B35378) rings. mdpi.comcenmed.comamericanelements.com

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be powerful tools in the synthesis of this compound and its analogues. mdpi.comfishersci.cacenmed.comfishersci.com These reactions allow for the efficient formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, enabling the introduction of the necessary aromatic substituents onto the pyrrole core. acs.orgmdpi.comcenmed.com

One approach involves the sequential bromination and Suzuki cross-coupling of a pyrrole-2-carboxylate derivative to introduce aryl groups at specific positions on the pyrrole ring. acs.orgub.edumdpi.com This strategy has been successfully applied in the synthesis of this compound, allowing for the regioselective introduction of different aryl substituents. acs.orgmdpi.com Another method utilizes Suzuki cross-coupling reactions to attach aryl units to a pyrrole moiety, followed by a decarboxylative Heck reaction to form one of the fused rings. mdpi.com Palladium-catalyzed Suzuki cross-coupling has also been employed in one-pot procedures to construct functionalized pyrroles that are key intermediates in Lamellarin synthesis. nih.gov

[3+2] cycloaddition reactions and related cyclization routes offer alternative pathways to construct the pyrrole core or the fused ring systems of this compound. mdpi.comcenmed.comamericanelements.com For instance, 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are precursors to the Lamellarin skeleton. researchgate.netmdpi.com One method involves the 1,3-dipolar cycloaddition of isoquinolinium ylides with activated alkynes or alkenes to form the pyrrole ring fused to the isoquinoline system. researchgate.netmdpi.com Additionally, electrocyclic ring closure reactions have been employed to construct the pyrrole core from acyclic precursors. nih.govmdpi.com

Bioinspired synthetic strategies, which mimic proposed biosynthetic pathways, have also been explored for the synthesis of lamellarins. nih.govwikiwand.comthegoodscentscompany.comwikipedia.org One such approach utilizes α-keto acid equivalents as key intermediates. wikiwand.comrsc.orgnih.govrsc.org This strategy involves the functionalization of masked α-keto acids, such as pyruvic acid derivatives, followed by cyclization reactions to form the pyrrole nucleus. wikiwand.comrsc.orgnih.govrsc.org A key step in some bioinspired syntheses is the oxidative coupling of precursors, which can lead to the formation of the pyrrole core. mdpi.comacs.org For example, oxidative coupling of pyruvic acid derivatives and cyclocondensation with amines have been reported to yield pyrrole intermediates. mdpi.com

Here is a table summarizing representative yields from some pyrrole-initiated synthesis approaches:

StrategyStarting Material ExampleKey Reaction ExampleOverall Yield (%)Reference
Pyrrole-Initiated Annulation (Suzuki-Miyaura)Methyl pyrrole-2-carboxylateSequential Bromination/Suzuki Coupling18 acs.orgmdpi.com
Pyrrole-Initiated Annulation (Suzuki-Miyaura)Pyrrole derivativeSuzuki Coupling24 (3 steps) mdpi.com
Pyrrole-Initiated Annulation ([3+2] Cycloaddition)Isoquinolinium ylide + Nitrostilbene1,3-Dipolar Cycloaddition52–78 mdpi.com
Bioinspired (α-Keto Acid Equivalent)Pyruvic acidDouble Annulation, C-H Arylation22 (7 steps) rsc.orgnih.govrsc.org

Another significant strategy for the synthesis of this compound involves starting with or utilizing isoquinoline derivatives as key building blocks. mdpi.comfishersci.caamericanelements.com These approaches often focus on constructing the pyrrole and coumarin rings onto a pre-formed isoquinoline core. researchgate.net Methods include N-ylide-mediated pyrrole formation from benzylisoquinoline derivatives and subsequent lactonization to form the pentacyclic system. mdpi.comnii.ac.jp Intramolecular Heck reactions of pyrrolo[2,3-c]coumarin derivatives have also been employed to construct the isoquinoline moiety. nih.govmdpi.com

Synthetic routes originating from coumarin derivatives represent a less common but viable strategy for accessing the this compound core. mdpi.comamericanelements.com These pathways typically involve the construction of the pyrrole and isoquinoline rings onto a coumarin scaffold. researchgate.net One example includes a four-component reaction involving a coumarin derivative, leading to the construction of the coumarin-fused pyrrolo[2,1-a]isoquinoline skeleton. researchgate.net Another approach involves starting from coumarin derivatives and forming the pyrrolocoumarin system, followed by further reactions to complete the pentacyclic core. mdpi.com

Here is a table summarizing representative yields from some isoquinoline- and coumarin-based synthesis approaches:

StrategyStarting Material ExampleKey Reaction ExampleOverall Yield (%)Reference
Isoquinoline-BasedBenzylisoquinoline derivativeN-ylide-mediated Pyrrole Formation, Lactonization18 (5 steps) nih.govmdpi.com
Isoquinoline-BasedIsoquinoline, Ethyl bromoacetateFour-component reaction24 (3 steps) researchgate.netmdpi.com
Coumarin-DerivedCoumarin derivativeFour-component reaction leading to fused skeletonNot specified researchgate.net
Coumarin-DerivedPyrrolocoumarin derivativeBromination, Suzuki Coupling, Debenzylation24 mdpi.com
[3+2] Cycloaddition and Related Cyclization Routes

Stereoselective Synthesis of this compound

Achieving stereocontrol is crucial in the synthesis of complex natural products like this compound, which can possess chiral centers. While the provided search results discuss several synthetic approaches to this compound, explicit details focusing solely on stereoselective synthesis methods for the natural product itself are not extensively detailed. However, the synthesis of lamellarins often involves the formation of the central pyrrole ring and subsequent annulation reactions to construct the fused ring system. The stereochemical outcome of these cyclization and coupling reactions can be influenced by the choice of catalysts, reagents, and reaction conditions. For instance, some synthetic approaches utilize intermediates that could potentially allow for the introduction of chirality or rely on reactions known to proceed with a degree of stereoselectivity. mdpi.comnih.govmdpi.com The complexity of the this compound structure suggests that controlling the relative or absolute stereochemistry at specific centers, if present in the natural product or its analogues, would be a critical aspect of advanced synthetic strategies.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is a significant area of research aimed at discovering compounds with improved biological activity, altered pharmacokinetic properties, or novel mechanisms of action. nih.govnih.govrsc.orgnih.govcapes.gov.bracs.org This involves modifying the core structure of this compound through various chemical transformations.

Structural modifications of this compound are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity. nih.govnih.govacs.org Common modification strategies include alterations to the substitution pattern on the aryl rings, modifications to the pyrrole nitrogen, and changes to the fused ring system. For example, analogues with simplified structures lacking the aryl group perpendicular to the pentacyclic core, such as 1-dearylthis compound derivatives, have been synthesized. nih.govcapes.gov.br Design rationales often focus on improving potency, selectivity, or physicochemical properties like aqueous solubility. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are frequently employed to introduce different aryl groups onto the pyrrole core or other parts of the molecule. mdpi.comnih.govrsc.orgcapes.gov.bracs.org Regioselective functionalization of the pentacyclic intermediate is a key step in preparing a range of C-1-substituted analogues. nih.govcapes.gov.br

Glycosylation, the attachment of sugar moieties, is a strategy used to modify the physicochemical properties of natural products, particularly to improve aqueous solubility. nih.govrsc.org The synthesis of glycosylated this compound derivatives has been explored to enhance its potential as a therapeutic agent. nih.govgoogle.commdpi-res.com These derivatives are typically synthesized through multi-step procedures, involving the coupling of a sugar unit to a hydroxyl group on the this compound core or a suitable precursor. nih.gov Studies have shown that glycosylation can lead to derivatives with potent biological activities, sometimes exceeding that of the parent compound, along with improved solubility. nih.govnih.gov

Here is a table summarizing data on some glycosylated this compound derivatives and their activity against certain cancer cell lines:

CompoundCancer Cell LineIC50 (nM)Reference
This compoundHCT11625 nih.gov
This compoundHepG288 nih.gov
ZL-1 (Glycosylated Derivative)HCT11614 nih.govnih.gov
ZL-1 (Glycosylated Derivative)HepG224 nih.govnih.gov
ZL-3 (Glycosylated Derivative)A5493 nih.gov
ZL-3 (Glycosylated Derivative)HCT11610 nih.gov
ZL-3 (Glycosylated Derivative)HepG215 nih.gov

Note: IC50 values represent the half-maximal inhibitory concentration.

Hybrid structures involving the this compound framework are designed to combine the favorable properties of this compound with those of other pharmacologically active molecules. This approach can lead to compounds with dual mechanisms of action or enhanced efficacy. An example includes hybrid structures of this compound and combretastatin (B1194345) A4, which have shown cytotoxicity against tumor cell lines. nih.gov These hybrid molecules often retain the core dihydropyrroloisoquinoline structure of this compound while incorporating elements from the co-drug or pharmacophore. nih.gov The synthesis of such hybrids requires strategies that allow for the selective coupling of the two different molecular scaffolds.

Structure Activity Relationship Sar Studies of Lamellarin D and Its Congeners

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of lamellarins, including Lamellarin D, is highly dependent on specific structural elements, which constitute their essential pharmacophores. Research has focused on identifying these critical features through the synthesis and evaluation of numerous lamellarin derivatives and analogs.

Significance of Hydroxyl Group Substitution Patterns (e.g., C-8, C-20)

The position and presence of hydroxyl groups on the lamellarin pentacyclic framework are significant determinants of their biological activity. Studies have consistently shown that the hydroxyl groups at positions C-8 and C-20 are crucial for the cytotoxic activity of this compound and its ability to inhibit topoisomerase I. core.ac.uknih.govuah.esacs.orgcapes.gov.bracs.orgacs.org For instance, replacing the 8-OH group with an 8-OCH₃ group significantly reduces cytotoxic activity and suppresses the effect on Topo I-mediated DNA cleavage. uah.es Similarly, compounds lacking the 20-OH group show diminished activity against Topo I and reduced cytotoxicity. uah.esacs.org

The importance of these hydroxyl groups is further supported by molecular modeling and docking studies, which indicate that the C-8 and C-20 hydroxyls of this compound can participate in hydrogen-bonding interactions with specific amino acid residues in the Topo I enzyme, such as Asn722 and Glu356. nih.govuah.esacs.orgvliz.be This suggests that these interactions are vital for stabilizing the Topo I-DNA covalent complex, a key mechanism of action for this compound as a Topo I poison. nih.govuah.esacs.orgvliz.beresearchgate.net

While C-8 and C-20 hydroxyls are consistently highlighted, some studies also suggest a role for the C-7 hydroxyl group in the biological activity of certain lamellarins, particularly those with a C5-C6 double bond. nih.govmdpi.com Methylation of the C-7 or C-8 hydroxyl groups can decrease cytotoxic activities. nih.gov In contrast, the hydroxyl group at C-14 and methoxy (B1213986) groups at C-13 and C-21 appear to be less critical for cytotoxic activity. capes.gov.bracs.orgvliz.be

Data illustrating the impact of hydroxyl group substitutions on cytotoxicity can be summarized as follows:

CompoundC-8 SubstitutionC-20 SubstitutionCytotoxicity (e.g., IC₅₀ range)Topo I InhibitionReference
This compoundOHOHHigh (nM range)Potent core.ac.ukacs.orgacs.org
Analog lacking 8-OHH or OCH₃OHSignificantly ReducedGreatly Diminished uah.esacs.org
Analog lacking 20-OHOHHDiminishedLess Pronounced uah.esacs.org
Analog with 8-OCH₃OCH₃OHReducedSuppressed uah.es

Role of Core Planarity and Saturation (C5-C6 Bond)

The planarity of the lamellarin core structure, particularly the presence of an unsaturated C5-C6 bond in the quinoline (B57606) B-ring, is another critical structural feature for biological activity. acs.orgresearchgate.netmdpi.comnih.govresearchgate.net this compound, which possesses a C5-C6 double bond, has a planar pentacyclic chromophore. researchgate.net This planarity is considered essential for its ability to intercalate with DNA and effectively stabilize the Topo I-DNA covalent complex. researchgate.net

In contrast, synthetic analogs lacking the C5-C6 double bond, such as the 5,6-dehydro analogue (Lam-501), exhibit a significantly tilted or non-planar structure. researchgate.net This loss of planarity has been correlated with a failure to bind to DNA and a lack of Topo I inhibition. researchgate.net The unsaturated C5-C6 motif is important for potency, a trend observed across various lamellarin derivatives. acs.org The reduction in activity due to saturation of the C5-C6 double bond has been attributed to the loss of planarity, potentially causing steric hindrance in the binding pocket of target enzymes like protein kinases. nih.gov

The distinction in activity based on the C5-C6 bond saturation can be illustrated:

CompoundC5-C6 BondPlanarityDNA BindingTopo I InhibitionCytotoxicityReference
This compoundDoublePlanarBindsPotentPotent acs.orgresearchgate.netnih.govresearchgate.net
5,6-Dihydro this compound (e.g., Lam-501)SingleNon-planarDoes not bindFailsReduced researchgate.netmdpi.com

Development of Pharmacophore Models for Target Interactions

Pharmacophore models have been developed to describe the essential features and spatial arrangements required for lamellarins to interact with their biological targets, such as topoisomerase I and P-glycoprotein (P-gp). acs.orgcapes.gov.brmdpi.comnih.govexplorationpub.commdpi.com These models are based on SAR data and computational approaches, providing insights into the key molecular determinants for activity.

For Topo I inhibition, pharmacophore models reinforce the importance of the planar pentacyclic system and the presence of hydroxyl groups at specific positions, particularly C-8 and C-20, which are involved in hydrogen bonding interactions with the enzyme. nih.govuah.esacs.orgvliz.beresearchgate.net These models help to explain how lamellarins bind to the DNA-Topo I complex and stabilize the cleaved DNA strands. nih.govuah.esacs.orgvliz.beresearchgate.net

Pharmacophore models for P-gp inhibition by lamellarins have also been investigated. These models highlight the significance of the polyaromatic system and certain functional groups for effective interaction with the transporter protein. acs.orgcapes.gov.br For example, studies on Lamellarin O, a type II lamellarin, identified the methoxy-acetophenone, carboxylic ester, and phenolic residues as key structural elements for its BCRP inhibitory pharmacophore. nih.gov

Computational methods, such as 4D-QSAR analysis and docking studies, have been employed to build and refine these pharmacophore models, allowing for the identification of critical interaction points and the spatial requirements for active lamellarin analogs. nih.govexplorationpub.commdpi.comnih.gov

Comparative SAR Analysis Across Lamellarin Structural Types

The lamellarin family encompasses a variety of structural types, primarily categorized based on the fusion of the central pyrrole (B145914) ring and the saturation of the C5-C6 bond. Comparative SAR analysis across these types reveals differences in their biological profiles and the relative importance of specific structural features. core.ac.ukacs.orgresearchgate.netmdpi.comnii.ac.jpresearchgate.net

Fused pentacyclic lamellarins (Group I), particularly those with an unsaturated C5-C6 bond (Type Ia) like this compound, are generally among the most potent cytotoxic agents and Topo I inhibitors. researchgate.netmdpi.comresearchgate.net Within this group, variations in the oxygenation and O-substitution patterns (e.g., methylation, sulfation, acetylation of hydroxyl groups) lead to notable differences in activity. core.ac.uknih.govuah.esacs.orgcapes.gov.bracs.orgacs.orgmdpi.com For instance, while this compound is a potent Topo I inhibitor, other lamellarins like Lamellarin A, B, C, and E also show significant activity, with variations in potency depending on the cell line and specific target. core.ac.ukresearchgate.net

Lamellarins with a saturated C5-C6 bond (Type Ib) generally exhibit reduced cytotoxicity and Topo I inhibitory activity compared to their unsaturated counterparts, emphasizing the importance of core planarity. researchgate.netmdpi.comnih.gov

Structurally simpler, non-fused lamellarins (Type II), such as Lamellarin O, possess a 3,4-diarylpyrrole core. mdpi.comnii.ac.jpresearchgate.net While some Type II lamellarins show biological activity, such as BCRP inhibition, their activity profiles can differ significantly from the fused pentacyclic types. nih.gov Comparative studies highlight that the full pentacyclic structure is generally important for the potent cytotoxic and Topo I inhibitory activities characteristic of compounds like this compound. mdpi.com Simplification of the structure, such as opening the lactone ring in this compound analogs, often results in a significant decrease in cytotoxicity. core.ac.ukacs.orgmdpi.com

Comparative SAR analysis across the lamellarin family underscores that the specific combination of the polycyclic framework, the planarity conferred by the C5-C6 double bond (in Type Ia), and the precise substitution pattern of hydroxyl and methoxy groups dictates the potency and selectivity of these marine alkaloids towards various biological targets. core.ac.uknih.govacs.orgcapes.gov.bracs.orgresearchgate.netmdpi.comnih.govresearchgate.net

Molecular Mechanisms of Action of Lamellarin D

Inhibition of DNA Topoisomerase I

Lamellarin D functions as a potent inhibitor of DNA Topoisomerase I (TOP1). It is characterized by its ability to trap TOP1 in a covalent complex with DNA, thereby preventing the religation of DNA strands that have been cleaved by the enzyme during the catalytic cycle. This mechanism is distinct from that of some other cellular targets and contributes significantly to this compound's biological activity. nih.govresearchgate.netresearchgate.netprospecbio.com

In the nucleus, this compound stabilizes the covalent cleavage complexes formed between nuclear Topoisomerase I and DNA. This stabilization effectively poisons the enzyme, leading to an accumulation of single-strand breaks in the DNA. This effect is similar to that of camptothecin (B557342), a well-known nuclear TOP1 inhibitor, although there are differences in their precise interactions and resulting DNA cleavage patterns. nih.govresearchgate.netprospecbio.com

Molecular modeling studies provide insight into the interaction of this compound with the DNA-Topoisomerase I covalent complex. It is proposed that this compound intercalates at the site of DNA cleavage, positioning itself between base pairs. researchgate.net This intercalation is stabilized by stacking interactions with the +1 and -1 base pairs flanking the cleavage site. Further stabilization is provided by hydrogen bonds formed between this compound and specific amino acid residues within the Topoisomerase I enzyme. This interaction mode, particularly the intercalation and hydrogen bonding, is believed to be crucial for the stabilization of the ternary complex (DNA-TOP1-Lamellarin D). researchgate.net

This compound exhibits a distinct sequence specificity profile for DNA cleavage mediated by Topoisomerase I when compared to camptothecin. While there are some common cleavage sites recognized by both compounds, this compound also induces cleavage at unique sites that are not targeted by camptothecin. nih.govresearchgate.net Conversely, some sites cleaved by camptothecin are not affected by this compound. nih.govresearchgate.net This suggests that this compound and camptothecin interact differently with the Topoisomerase I-DNA interface, leading to variations in their preferred cleavage sites. nih.govresearchgate.net

Beyond its effects on nuclear TOP1, this compound has been identified as a direct inhibitor of mitochondrial Topoisomerase I (Top1mt). researchgate.net this compound accumulates rapidly within mitochondria and directly targets Top1mt, trapping the enzyme on mitochondrial DNA (mtDNA). This makes this compound the first drug shown to target mitochondrial DNA by specifically poisoning Top1mt cleavage intermediates.

This compound efficiently traps Top1mt cleavage complexes in vitro. Single-molecule analyses have demonstrated that this compound strongly inhibits the religation step of the Top1mt catalytic cycle. This inhibition of religation is in stark contrast to the inefficacy of camptothecin on Top1mt. Furthermore, this compound slows down the supercoil relaxation activity of Top1mt. These findings highlight this compound's potent and direct interference with Top1mt function.

Mitochondrial Topoisomerase I (Top1mt) Inhibition: Direct Trapping on Mitochondrial DNA

Interference with Top1mt Cleavage Complex Religation and Supercoil Relaxation

Mitochondria-Mediated Cellular Apoptosis Pathways

This compound is known to initiate apoptosis through the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial signaling. aacrjournals.orgnih.govresearchgate.net Studies have shown that functional mitochondria are essential for this compound-induced apoptosis. researchgate.netnih.gov The compound has been described as a mitochondriophilic agent, suggesting a preferential accumulation within these organelles. mdpi.comnih.gov

Direct Mitochondrial Targeting and Permeability Transition Induction

This compound directly targets cancer cell mitochondria, leading to the induction of apoptosis. mdpi.comaacrjournals.orgnih.gov This direct action on mitochondria is evidenced by the early disruption of the inner mitochondrial transmembrane potential (Δψm). aacrjournals.orgnih.gov The functional alterations induced by this compound are largely prevented by cyclosporin (B1163) A, an inhibitor of the mitochondrial permeability transition (MPT), indicating the involvement of an MPT-dependent mechanism. nih.govaacrjournals.orgnih.gov this compound has been shown to have a direct MPT-inducing effect on isolated mitochondria. aacrjournals.orgnih.gov This MPT induction is associated with mitochondrial swelling and the release of cytochrome c. nih.govaacrjournals.orgnih.gov In a cell-free system, mitochondria are required to mediate this compound-induced nuclear apoptosis, further supporting a direct mitochondrial effect. aacrjournals.orgnih.gov

Dysregulation of Mitochondrial Respiration

Upon exposure to this compound, a rapid decline of mitochondrial respiration and ATP synthesis occurs in both isolated mitochondria and intact cells. nih.gov Evaluation of the site of action on the electron-transport chain revealed that the activity of respiratory chain complex III is reduced by half. nih.gov This inhibition of mitochondrial respiration is considered responsible for the MPT-dependent apoptosis induced by this compound. researchgate.netnih.gov Studies using respiration-deficient cells (rho0) have shown that functional mitochondria are required for this compound-induced apoptosis, as these cells are resistant to the induction of MPT-dependent apoptosis by the compound. researchgate.netnih.gov

Caspase Cascade Activation (Caspase-3, Caspase-9)

This compound treatment leads to the activation of the intrinsic caspase cascade, involving caspase-9 and caspase-3. aacrjournals.orgnih.govmdpi.comresearchgate.netencyclopedia.pub Activation of caspase-9 and caspase-3 is associated with the decreased expression of anti-apoptotic protein cIAP2. aacrjournals.org Inhibition of caspases, including caspase-3 and caspase-9, largely suppresses the nuclear apoptosis induced by this compound, confirming their functional involvement in this process. aacrjournals.orgresearchgate.net

Independence from Fas-Dependent Extrinsic Pathway

Cell death induced by this compound has been shown to be independent of the extrinsic apoptotic pathway. aacrjournals.orgnih.govresearchgate.netmdpi.comnih.gov Studies in leukemia cells have revealed that Fas and Fas-L expression levels are not modified upon this compound exposure. aacrjournals.orgnih.gov Furthermore, leukemia cells deficient in caspase-8 or Fas-associated protein with death domain (FADD) still undergo apoptosis through the mitochondrial apoptotic cascade when treated with this compound, indicating that the Fas/FasL death receptor pathway is not critical for this compound-induced apoptosis. aacrjournals.orgnih.gov

Modulation of Protein Kinase Activity

In addition to its effects on topoisomerase I and mitochondria, this compound has been found to interfere with the activity of several protein kinases relevant to cancer. nih.govnih.govrsc.org While screening marine natural products for kinase inhibitors, this compound displayed significant activity. nih.gov this compound has been reported to exhibit unselective kinase inhibition against a range of kinases including cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation activated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen (B147801) synthase kinase-3 (GSK-3), and PIM-1. nih.govrsc.orgresearchgate.net A correlation has been observed between the effects of lamellarins on protein kinases and their action on cell death, suggesting that the inhibition of specific kinases may contribute to the cytotoxicity of lamellarins. nih.govrsc.org this compound is considered a modest kinase inhibitor with IC50 values in the low µM range, whereas some analogues like Lamellarin N have shown more potent activity in the nM range. nih.govrsc.org

Inhibition of Specific Protein Kinases Relevant to Cancer (e.g., DYRK1A)

This compound has been identified as an inhibitor of several protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), glycogen synthase kinase-3 (GSK-3), PIM-1, and dual-specificity tyrosine phosphorylation activated kinase 1A (DYRK1A). nih.govmdpi.com While this compound is described as a modest kinase inhibitor with IC50 values in the low µM range, its ability to interfere with these kinases suggests a contribution to its cytotoxic effects. nih.gov A good correlation has been observed between the effects of lamellarins on protein kinases and their action on cell death, indicating that the inhibition of specific kinases may play a role in the cytotoxicity of lamellarins. nih.gov

DYRK1A is a conserved eukaryotic serine/threonine protein kinase involved in central nervous system development, growth control, and development. nih.govmdpi.com It is also suspected to play a role in conditions like Down's syndrome and Alzheimer's disease. nih.gov this compound analogues, specifically chromeno[3,4-b]indole derivatives, have been identified as potent nanomolar DYRK1A inhibitors, suggesting this structural class as a pharmacophore for developing treatments for neurological or oncological disorders where DYRK1A is involved. mdpi.comnih.gov

Inhibition of Malate-Aspartate Shuttle

Treatment of MCF7 breast cancer cells with this compound leads to an accumulation of glutamate (B1630785) and aspartate metabolites, which is thought to reflect the inhibition of the malate-aspartate shuttle. mdpi.comresearchgate.net The malate-aspartate shuttle is a major NADH shuttle in the brain and plays a role in mitochondrial-cytosolic exchanges and energy production. mdpi.comfrontiersin.orgnih.gov This inhibition represents a novel area of research for this compound, suggesting its potential as a tool to modulate these crucial cellular exchanges. mdpi.com

Impact on Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a significant challenge in cancer treatment, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). google.compharmacologyeducation.org Lamellarin compounds have been found to be inhibitors of acquired multidrug resistance and are cytotoxic to MDR cells. google.comgoogle.com This activity is considered useful in the treatment of MDR tumors. google.com

Maintenance of Cytotoxicity in MDR Cell Lines

A notable characteristic of this compound is its ability to maintain marked cytotoxicity towards cell lines that are resistant to standard chemotherapeutic agents, such as camptothecin, a topoisomerase I poison. mdpi.comresearchgate.net This suggests that mechanisms beyond topoisomerase I inhibition contribute to its cytotoxic action, particularly in resistant cells. mdpi.com The cytotoxic action of this compound is fully maintained in multidrug-resistant cells compared to sensitive parental cell lines. mdpi.comresearchgate.netnih.gov

Direct Inhibition of Efflux Pumps (e.g., P-glycoprotein, BCRP by related lamellarins)

While this compound itself is described as being insensitive to P-glycoprotein-mediated drug efflux, other lamellarins, such as Lamellarin I, have been shown to reverse multidrug resistance by directly inhibiting P-gp-mediated drug efflux. mdpi.comacs.orgwindows.net This suggests that while this compound's activity is not hindered by P-gp, other compounds within the lamellarin family can modulate the activity of these efflux pumps. BCRP (ABCG2) is another efflux transporter that can confer resistance to various chemotherapy drugs, including topoisomerase inhibitors. pharmacologyeducation.org Some compounds are known to inhibit BCRP. lipidmaps.orgcenmed.com

Antiviral Mechanisms of Action

Certain lamellarins possess antiviral activities. mdpi.comresearchgate.net

HIV-1 Integrase Inhibition (by specific lamellarins including Lamellarin H and α 20-sulfate)

Specific lamellarins, particularly Lamellarin α 20-sulfate and Lamellarin H, have demonstrated inhibitory activity against HIV-1 integrase. mdpi.comresearchgate.netacs.orgnih.gov HIV-1 integrase is a key enzyme in the HIV replication cycle, making it an attractive target for antiretroviral therapy. acs.orgnih.gov

Lamellarin α 20-sulfate has been shown to inhibit both the terminal cleavage and strand transfer activities of HIV-1 integrase in vitro. mdpi.comacs.org It also restricted the growth of the HIV-1 virus in cell culture. mdpi.com Studies have indicated that the sulfate (B86663) group is crucial for the anti-viral activity against HIV-1 integrase. mdpi.comresearchgate.net While Lamellarin α 20-sulfate inhibits integrase, its limited cell uptake suggested that it might also interfere with HIV-1 infection at the virus entry step. mdpi.comnih.gov

Lamellarin H has also been reported as a more potent inhibitor of HIV-1 integrase compared to some other analogues, although it may lack the specificity required for medicinal use. researchgate.net

Here is a table summarizing some of the data discussed:

Mechanism of ActionTarget(s)Lamellarin Compound(s) InvolvedKey Finding(s)
Protein Kinase InhibitionDYRK1A, CDKs, CK1, GSK-3, PIM-1This compound, Lamellarin N, AnaloguesInhibits kinases relevant to cancer; correlation with cell death observed. nih.govmdpi.commdpi.comnih.gov
Malate-Aspartate Shuttle InhibitionMalate-Aspartate ShuttleThis compoundInduces accumulation of Glu and Asp metabolites in cancer cells. mdpi.comresearchgate.net
Multidrug Resistance (MDR) ImpactMDR Phenotypes, P-glycoprotein, BCRPThis compound, Lamellarin I, Other LamellarinsMaintains cytotoxicity in MDR cell lines; some lamellarins directly inhibit efflux pumps. mdpi.comgoogle.comresearchgate.netacs.orgwindows.net
Antiviral ActivityHIV-1 IntegraseLamellarin α 20-sulfate, Lamellarin HInhibits HIV-1 integrase activity (terminal cleavage and strand transfer); active against HIV-1 in cell culture. mdpi.comresearchgate.netacs.orgnih.gov

Molluscum Contagiosum Virus Topoisomerase Inhibition (by Lamellarin H)

While the focus of this article is this compound, it is notable that another compound in the lamellarin family, Lamellarin H, has demonstrated activity against the topoisomerase of the Molluscum contagiosum virus (MCV). mdpi.comresearchgate.netresearchgate.net This indicates that the lamellarin scaffold can interact with viral topoisomerases, highlighting a potential area for antiviral research within this compound class.

Immunomodulatory Effects at the Molecular Level

Research has explored the immunomodulatory potential of lamellarins, with Lamellarin K and L reported to exhibit moderate immunomodulatory activity in certain assays. nii.ac.jp While the specific immunomodulatory effects of this compound at the molecular level are not as extensively documented as its cytotoxic mechanisms in the provided search results, the activity of related lamellarins suggests a potential for such effects within the family. Further detailed research is needed to fully elucidate the molecular mechanisms of any immunomodulatory effects specifically attributed to this compound.

Cell Cycle Perturbations and Growth Inhibition

This compound is a potent antiproliferative agent that disrupts the cell cycle, leading to growth inhibition in cancer cells. nih.govresearchgate.netfrontiersin.org Its effects on the cell cycle contribute significantly to its cytotoxic properties. waocp.orgnih.gov

Induction of Cell Cycle Arrest (S and G2-M phases)

This compound has been shown to induce cell cycle arrest in cancer cells. Studies have indicated that this compound can cause a transient S-phase blockage followed by an accumulation of cells in the G2/M phase. researchgate.net At certain concentrations, the majority of cells can be arrested in the G2/M phase after exposure to this compound. researchgate.net This G2-phase arrest has been described in various cancer cell lines, including P388 mouse leukemia and HBL cutaneous melanoma cells. researchgate.netfrontiersin.org This cell cycle arrest is dependent on the presence of intact topoisomerase I. mdpi.com

This compound's ability to induce cell cycle arrest is a key component of its mechanism of action, contributing to the inhibition of cancer cell proliferation. waocp.orgnih.gov

Here is a summary of observed cell cycle effects of this compound:

EffectCell Cycle Phase(s)Dependency on Topoisomerase IReference
Transient BlockageS phaseNot explicitly stated researchgate.net
Accumulation/ArrestG2/M phaseYes researchgate.netmdpi.com
Senescence-like Growth ArrestG2 phaseYes researchgate.netfrontiersin.orgmdpi.com

Preclinical Pharmacological Investigations of Lamellarin D

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

Lamellarin D exhibits potent cytotoxic and antiproliferative activities against a broad range of cancer cell lines. nih.govnih.govaacrjournals.org Its capacity to inhibit cell growth has been evaluated using various assays, such as the tetrazolium-based assay. vliz.be

Differential Sensitivity in Various Human Cancer Cell Lines (e.g., Leukemia, Breast, Colon, Prostate, Lung, Melanoma)

This compound demonstrates differential sensitivity across various human cancer cell lines. vliz.beresearchgate.net It has shown pronounced cytotoxicity against prostate tumor cell lines like LNCaP and DU-145, with half-maximal growth inhibitory concentration (GI50) values in the 10–20 nM range. vliz.be DU-145 metastatic cells, which are androgen-insensitive, were found to be very sensitive to this compound. vliz.be The growth of human K562 erythroid leukemia cells was also strongly inhibited by this compound. vliz.beresearchgate.netwaocp.orgsemanticscholar.org Studies have evaluated its effects on leukemia, breast, colon, prostate, and lung cancer cell lines, among others. vliz.benih.govaacrjournals.orgresearchgate.netmdpi.comfigshare.comwikipedia.orgaacrjournals.orgwikiwand.commdpi.comresearchgate.netmdpi-res.comacs.orgresearchgate.net Its antiproliferative activity has been observed with IC50 values generally in the nanomolar to micromolar range, with some studies reporting GI50 values below 100 nM. vliz.beresearchgate.netmdpi.com

Assessment of Apoptosis Induction in Preclinical Cellular Models

This compound is a potent inducer of apoptosis in cancer cells. nih.govaacrjournals.orgwaocp.orgfigshare.comaacrjournals.orgkoreascience.krsemanticscholar.org Studies in leukemia cell lines have shown that this compound at micromolar concentrations induces high apoptotic activities, characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c from mitochondria, and activation of caspase-3. aacrjournals.org It triggers apoptosis through the intrinsic mitochondrial cell death pathway. nih.govmdpi.comfigshare.comaacrjournals.org This involves the conformational activation of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic proteins like Bcl-2 and cIAP2, along with the activation of caspase-9 and caspase-3. mdpi.comfigshare.comaacrjournals.org The Fas-dependent extrinsic pathway is not required for this compound-induced apoptosis. mdpi.comfigshare.com this compound can induce apoptosis independently of nuclear signaling, as shown in studies using enucleated cells and cell-free systems. aacrjournals.orgfigshare.comkoreascience.kr

Studies on Chemoresistant Cell Lines and Mechanism of Action

This compound has shown potent cytotoxic activities against multidrug-resistant (MDR) tumor cell lines and their corresponding parental cell lines. vliz.beresearchgate.netaacrjournals.org It maintains marked cytotoxicity towards cell lines resistant to conventional topoisomerase I poisons like camptothecin (B557342) (CPT). nih.govaacrjournals.orgmdpi.com This suggests that its mechanism of action is not solely dependent on nuclear topoisomerase I inhibition, and it can bypass certain forms of apoptosis resistance in tumor cells. aacrjournals.orgfigshare.comaacrjournals.orgkoreascience.kr For instance, this compound induces apoptosis in camptothecin-resistant cells, unlike camptothecin itself. mdpi.com The direct mitochondrial effect of this compound contributes to its activity in topoisomerase I-mutated cells resistant to camptothecin. aacrjournals.orgmdpi.com

In Vivo Efficacy Studies in Animal Models (e.g., Tumor Xenografts with Analogues)

While the provided search results primarily focus on in vitro studies and mechanisms, some mention the potential for in vivo studies with this compound and its analogs. One source indicates that tumor-active analogues of this compound, such as PM031379, have been selected as preclinical drug candidates based on their in vivo efficacy against a panel of tumor xenograft models and acceptable ADME profiles. aacrjournals.org Another source mentions that lamellarin 14, a synthetic derivative inspired by lamellarins, reduced the growth of adenocarcinoma in vivo in mice without significant weight loss. ub.edu

Mechanistic Insights from Preclinical Studies Linking Molecular Targets to Cellular Outcomes

This compound exerts its antiproliferative activity through multiple mechanisms and molecular targets. nih.govnih.govresearchgate.netmdpi.com Initially identified as a potent inhibitor of nuclear DNA topoisomerase I, this compound stabilizes topoisomerase I-DNA covalent complexes, leading to DNA breaks. vliz.benih.govresearchgate.netaacrjournals.orgwikipedia.orgacs.orgnii.ac.jp This topoisomerase I inhibition plays a significant role in its cytotoxic activity. nih.gov

However, it is now clear that this compound has a pleiotropic mode of action. nih.govresearchgate.net A key additional mechanism involves direct targeting of cancer cell mitochondria. nih.govnih.govaacrjournals.orgmdpi.comkoreascience.krnii.ac.jp this compound induces mitochondrial permeability transition (MPT), leading to the disruption of mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). aacrjournals.orgkoreascience.krnii.ac.jp This direct mitochondrial action contributes significantly to its ability to induce apoptosis, particularly in cells resistant to topoisomerase I inhibitors. aacrjournals.orgmdpi.comkoreascience.kr

Furthermore, this compound has been shown to target mitochondrial topoisomerase I (Top1mt), being the first drug identified to trap Top1mt cleavage intermediates. nih.govresearchgate.netnii.ac.jp This targeting of mitochondrial DNA offers an alternative strategy for cancer therapy. researchgate.netnii.ac.jp

Other proposed mechanisms include the induction of cellular senescence at sublethal doses, potentially mediated by the production of intracellular reactive oxygen species (ROS). nih.gov this compound has also been reported to affect protein kinases and alter mitochondrial-cytosolic metabolite transport, such as the malate-aspartate shuttle. nih.govmdpi.commdpi.com In leukemia K562 cells, this compound was found to inhibit cell proliferation, induce G0/G1-phase arrest, and regulate the expression of cell cycle-related proteins (e.g., reduced CDK1, increased p27 and p53) and inflammatory cytokines. waocp.orgsemanticscholar.orgsemanticscholar.org

The planar hexacyclic chromophore of this compound is suggested to intercalate between DNA base pairs, and the methoxyphenol substituent may help trap proteins, contributing to its topoisomerase I poisoning effect. vliz.be Structure-activity relationship studies indicate a correlation between topoisomerase I inhibition and cytotoxicity for this compound derivatives. nih.govaacrjournals.orgacs.org

Data Tables

Here are some illustrative data points on the in vitro activity of this compound synthesized from the search results:

Table 1: In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines

Cell Line TypeSpecific Cell LineReported Activity MetricValue (approximate)Reference
Prostate TumorLNCaPGI5010-20 nM vliz.be
Prostate TumorDU-145GI5010-20 nM vliz.be
LeukemiaK562Inhibition of proliferationSignificant vliz.bewaocp.orgsemanticscholar.org
LeukemiaP388Apoptosis InductionMicromolar range aacrjournals.orgaacrjournals.org
LeukemiaCEMIC50Low nanomolar range acs.org
LeukemiaP388CPT5 (CPT-resistant)CytotoxicityMaintained aacrjournals.orgmdpi.comaacrjournals.org
NSCLCU1810 (Apoptosis-resistant)Apoptosis InductionObserved researchgate.netmdpi.com
Breast CancerMCF7Metabolite accumulationObserved mdpi.com
Colon CancerCOLO-205IC50Up to 0.0056 μM researchgate.net

Table 2: Mechanisms of Action of this compound

MechanismDescriptionCellular Outcome(s)Reference(s)
Nuclear Topoisomerase I InhibitionStabilizes Topoisomerase I-DNA covalent complexes, induces DNA breaks.Cytotoxicity, DNA damage response. vliz.benih.govresearchgate.netaacrjournals.orgwikipedia.orgacs.orgnii.ac.jp
Mitochondrial TargetingInduces mitochondrial permeability transition, disrupts membrane potential.Release of cytochrome c and AIF, Apoptosis induction. nih.govnih.govaacrjournals.orgmdpi.comkoreascience.krnii.ac.jp
Mitochondrial Topoisomerase I InhibitionTraps Top1mt cleavage intermediates.Targeting mitochondrial DNA. nih.govresearchgate.netnii.ac.jp
Apoptosis Induction (Intrinsic Pathway)Activates Bax, decreases Bcl-2/cIAP2, activates caspase-9/-3.Programmed cell death. mdpi.comfigshare.comaacrjournals.org
Induction of Cellular SenescenceMay involve ROS production.Growth arrest ("giant" cells). nih.govnih.gov
Modulation of Cell CycleInduces G0/G1 arrest (in K562 cells).Inhibition of proliferation. waocp.orgsemanticscholar.orgsemanticscholar.org

Challenges and Future Research Directions for Lamellarin D

Development of Novel Analogues with Enhanced Target Specificity

Extensive efforts have been dedicated to synthesizing novel Lamellarin derivatives with improved biological activity and potentially enhanced target specificity. nih.govmdpi.com While many natural and synthetic derivatives have been characterized chemically and structurally, their biological activity and precise mechanisms of action are often underestimated or incompletely understood. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify structural features crucial for cytotoxicity and topoisomerase I inhibition. acs.orgresearchgate.netcore.ac.uk For instance, the full pentacyclic pharmacophore, planarity of the structure, and the presence of hydroxyl groups at specific positions (C7, C8, and C20) are considered important for potent activity. researchgate.net However, developing analogues that selectively target specific pathways involved in the pleiotropic mechanism, such as mitochondrial dysfunction or particular kinases, while minimizing off-target effects, remains a key challenge. nii.ac.jp Future research should focus on rational design and synthesis of analogues guided by a deeper understanding of the molecular interactions with individual targets.

Strategies for Improving Bioavailability for Preclinical Applications

Improving the bioavailability of Lamellarin D is a significant challenge for its preclinical and potential clinical development. While the search results highlight its potent in vitro activity, information regarding its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which directly impact bioavailability, is less detailed in the provided snippets. One search result mentions improving the bioavailability and pharmacokinetics of potent synthetic derivatives as a future research direction for ascidian compounds, which include lamellarins. researchgate.net Strategies to improve bioavailability could involve structural modifications to enhance solubility and membrane permeability, the development of suitable drug delivery systems (e.g., nanoparticles, liposomes), or the synthesis of prodrugs that are converted to the active compound in the body. Further preclinical studies are necessary to evaluate the pharmacokinetic profiles of this compound and its promising analogues and to develop formulations that ensure adequate systemic exposure and targeted delivery to tumor sites.

Exploration of Combination Therapies with this compound

Given its pleiotropic mechanism of action, exploring combination therapies involving this compound presents a promising avenue for future research. This compound's ability to target multiple pathways, including topoisomerase I and mitochondria, suggests it could synergize with existing anticancer agents that act through different mechanisms. nih.govresearchgate.net One search result indicates that less cytotoxic lamellarins have effectively increased the cytotoxicity of approved anticancer agents like doxorubicin, vinblastine, and daunorubicin (B1662515) towards multidrug-resistant cell lines. nii.ac.jp This suggests that this compound, or its analogues, could potentially be used in combination to overcome drug resistance, a major challenge in cancer treatment. google.com Future studies should investigate specific drug combinations, evaluate their synergistic effects in preclinical models, and elucidate the underlying mechanisms of interaction to identify rational combination strategies.

Application of Advanced Research Methodologies for Target Identification and Validation

Advanced research methodologies are essential for further identifying and validating the targets of this compound and its analogues. Techniques such as functional genomics (e.g., CRISPR screening, RNAi), proteomics, and advanced imaging can help to comprehensively map the molecular pathways influenced by this compound treatment. nuvisan.combiocompare.comtechnologynetworks.com High-throughput screening methods can be employed to identify novel targets or validate the importance of known targets in different cancer contexts. nuvisan.combiocompare.com Molecular modeling and simulation studies can provide detailed insights into the binding interactions of this compound and its analogues with their targets, guiding the design of more potent and selective compounds. nii.ac.jpacs.orgnih.gov Patient-derived models and single-cell analysis can offer more physiologically relevant systems for studying the effects of this compound and identifying potential biomarkers of response or resistance. biocompare.com Applying these cutting-edge approaches will be crucial for a complete understanding of this compound's mechanism of action and for the identification and validation of novel therapeutic targets.

Q & A

Basic: What are the common synthetic strategies for Lamellarin D?

This compound’s pentacyclic structure requires multi-step convergent synthesis. Key strategies include:

  • 1,3-Dipolar Cycloaddition : Used to construct the pyrrole core, followed by lactone ring closure .
  • Palladium-Catalyzed Cross-Coupling : Critical for aryl-aryl bond formation in the pentacyclic scaffold, enabling regioselective functionalization .
  • Biomimetic Approaches : Inspired by natural biosynthetic pathways, such as oxidative coupling of phenolic precursors .
    Methodological Tip: Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate side reactions during cross-coupling steps .

Basic: What in vitro assays are standard for evaluating this compound’s cytotoxicity?

  • Cell Line Panels : Use diverse cancer cell lines (e.g., MDA-MB-231 breast, HT-29 colon) to assess tissue-specific activity .
  • GI₅₀ Determination : Measure compound concentration required for 50% growth inhibition via MTT or SRB assays .
  • Apoptosis Assays : Employ flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
    Data Interpretation: Cross-validate results with positive controls (e.g., doxorubicin) to contextualize potency .

Advanced: How can structural modifications enhance this compound’s solubility and bioavailability?

  • PEGylation : Attach polyethylene glycol (PEG) chains to phenolic hydroxyl groups, improving aqueous solubility while retaining cytotoxicity (e.g., tri-PEG conjugates showed GI₅₀ values 5× lower than Lam-D in HT-29 cells) .
  • C-1 Substitution : Replace the 1-aryl group with alkyl or heteroaryl moieties to modulate lipophilicity and mitochondrial targeting .
    Experimental Design: Use HPLC-MS to monitor conjugate stability in serum-containing media .

Advanced: How do researchers resolve contradictions in this compound’s mechanism of action?

Conflicting reports describe Lam-D as both a topoisomerase I inhibitor and a mitochondrial disruptor. To address this:

  • Comparative Assays : Test Lam-D analogs in topoisomerase-I-deficient vs. wild-type cell lines .
  • Mitochondrial Depolarization Studies : Use JC-1 dye to measure ΔΨm collapse in the presence of cyclosporin A (a permeability transition pore inhibitor) .
    Key Finding: Lam-D’s pro-apoptotic effects are mitochondrial-dependent, while topoisomerase I inhibition is secondary at higher concentrations .

Basic: What analytical techniques confirm this compound’s structural identity?

  • NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm) and lactone carbonyl (δ 170–175 ppm) .
  • High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 525.2 for Lam-D) .
  • X-ray Crystallography : Resolve stereochemistry of the fused ring system in crystalline derivatives .

Advanced: How can 4D-QSAR models guide this compound analog design?

  • Alignment Strategies : Use pharmacophore mapping (Alignment 3 in recent studies) to correlate substituent spatial orientation with cytotoxicity (r² = 0.999, xv-r² = 0.998) .
  • Electrostatic Descriptors : Prioritize analogs with electron-withdrawing groups at C-14 to enhance topoisomerase I binding .
    Validation: Synthesize top-ranked virtual hits and test in leukemia cell lines (e.g., Jurkat) .

Basic: What are the primary challenges in this compound total synthesis?

  • Regioselectivity : Control during pyrrole functionalization to avoid isomer mixtures .
  • Lactone Ring Instability : Use mild acidic conditions (e.g., TFA/CH₂Cl₂) to prevent undesired ring-opening .
  • Scalability : Replace low-yielding steps (e.g., direct arylation) with Buchwald-Hartwig amination .

Advanced: How do researchers assess this compound’s mitochondrial targeting in live cells?

  • Confocal Microscopy : Track fluorescently labeled analogs (e.g., BODIPY conjugates) colocalizing with MitoTracker Red .
  • Oxygen Consumption Rate (OCR) : Measure OCR via Seahorse Analyzer to quantify mitochondrial respiration inhibition .
    Contradiction Note: Some analogs show mitochondrial accumulation without OCR disruption, suggesting off-target effects .

Basic: Which in vivo models are suitable for this compound efficacy studies?

  • Xenograft Models : Use immunodeficient mice implanted with human tumor cells (e.g., HT-29 colon cancer) .
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS, noting rapid clearance (~2–4 hr) .
    Optimization Tip: Co-administer with CYP450 inhibitors to prolong exposure .

Advanced: How can computational methods predict this compound’s off-target effects?

  • Molecular Docking : Screen against kinase libraries to identify unintended targets (e.g., Aurora B kinase) .
  • Transcriptomic Profiling : Compare gene expression in treated vs. untreated cells using RNA-seq to uncover pathway dysregulation .
    Mitigation Strategy: Design C-8 methoxy derivatives to reduce kinase binding promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.